molecular formula C18H24N2O2 B2645826 Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate CAS No. 1251842-93-9

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

Cat. No.: B2645826
CAS No.: 1251842-93-9
M. Wt: 300.402
InChI Key: GLLPIUZWFYKEPY-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (CAS 1251842-93-9) is a sophisticated piperidine derivative of significant interest in medicinal and organic chemistry research. This compound features a piperidine ring core that is disubstituted at the 2-position with a benzyl group and at the 4-position with a nitrile (cyano) group, while the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C18H24N2O2, and it has a molecular weight of 300.40 g/mol . The primary application of this compound is as a versatile and high-value building block (or synthetic intermediate) in the design and synthesis of more complex molecules . The presence of both the Boc protecting group and the cyano functional group makes it a particularly flexible scaffold. The Boc group can be readily removed under acidic conditions to reveal the secondary amine, allowing for further functionalization of the piperidine nitrogen . Meanwhile, the electron-withdrawing cyano group can be transformed into other functional groups, such as a carboxylic acid, an amine (via reduction), or a tetrazole ring, dramatically expanding the utility of this reagent for creating diverse chemical libraries . The benzyl group contributes to the lipophilicity of the molecule, which can influence its interactions with biological targets. Compounds based on the piperidine structure, especially those with benzyl and other arylalkyl substituents, are frequently investigated for their potential biological activity. Research into similar 4-aminopiperidine analogs has shown that this structural class possesses remarkable antifungal properties, acting by inhibiting key enzymes like sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway . While the specific biological mechanism of action for this compound itself is subject to ongoing research, its structure positions it as a crucial intermediate for developing novel pharmacologically active compounds, including potential antifungal agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-9-15(13-19)12-16(20)11-14-7-5-4-6-8-14/h4-8,15-16H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLPIUZWFYKEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with benzyl cyanide under controlled conditions. The reaction is often carried out in the presence of a base such as lithium hexamethyldisilazane in tetrahydrofuran at low temperatures (around -68°C to -63°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl piperidine oxides, while reduction can produce benzyl piperidine amines.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate has the molecular formula C18H24N2O2C_{18}H_{24}N_2O_2 and a molecular weight of 300.39 g/mol. The compound features a piperidine ring substituted with a tert-butyl group, a benzyl group, and a cyano group, which contribute to its chemical reactivity and potential biological activity.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel drugs targeting specific biological pathways.
  • Beta-lactamase Inhibitors
    Research indicates that derivatives of piperidine compounds, including those related to this compound, can act as beta-lactamase inhibitors. These inhibitors enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains, making them crucial in combating antibiotic resistance .
  • Neuropeptide Y Antagonists
    The compound has been explored in the context of synthesizing neuropeptide Y antagonists. These antagonists are potential therapeutic agents for conditions such as obesity and anxiety disorders .

Case Study 1: Synthesis and Biological Evaluation

A study published in The Journal of Organic Chemistry demonstrated the synthesis of this compound followed by biological evaluation as a potential neuropeptide Y antagonist. The synthesized compound exhibited promising binding affinity to neuropeptide Y receptors, indicating its potential for further development into therapeutic agents .

Case Study 2: Beta-lactamase Inhibition

In another research article focusing on beta-lactamase inhibitors, derivatives of piperidine were synthesized, including those based on this compound. These compounds showed significant inhibition against various beta-lactamase enzymes, highlighting their role in enhancing antibiotic effectiveness .

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine and pyrrolidine derivatives with tert-butyl carbamate groups are common in organic synthesis. Below is a comparative analysis of key analogs:

Benzyl 4-aminopiperidine-1-carboxylate

  • Structure: Piperidine ring with a benzyl ester at the 1-position and an amino group at the 4-position.
  • Molecular Formula : C₁₃H₁₈N₂O₂ (MW: 234.3).
  • Key Properties: The amino group introduces basicity, enabling participation in acid-base reactions or hydrogen bonding. Limited toxicological data; safety protocols recommend handling with caution due to unstudied hazards.
  • Applications : Used as a building block for peptidomimetics or ligands in catalysis.

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Structure : Pyrrolidine ring (5-membered) with hydroxymethyl and 4-methoxyphenyl substituents.
  • Molecular Formula: C₁₇H₂₅NO₄ (MW: 307.4).
  • Key Properties: The hydroxymethyl and methoxyphenyl groups enhance polarity, improving aqueous solubility.
  • Applications : Explored in asymmetric synthesis and as a chiral auxiliary in natural product synthesis.

tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate

  • Structure: Piperidine with a tert-butyl carbamate and a bulky aminomethyl-linked nitropyrimidine group.
  • Molecular Formula : C₃₀H₃₉N₇O₄ (MW: 561.7).
  • Key Properties :
    • The nitro group and aromatic moieties confer electrophilicity, enabling participation in reduction or cross-coupling reactions.
    • Demonstrated utility in multistep syntheses of kinase inhibitors.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Functional Groups Safety Profile Primary Applications
Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate 2-benzyl, 4-cyano 300.4 Cyano (polar), Benzyl (hydrophobic) Assumed caution (no data) Pharmaceutical intermediates
Benzyl 4-aminopiperidine-1-carboxylate 4-amino 234.3 Amino (basic) Toxicology unstudied Peptidomimetics, Catalysis
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 3-hydroxymethyl, 4-methoxyphenyl 307.4 Hydroxymethyl (polar), Methoxyphenyl (H-bonding) No known hazards Chiral synthesis
tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate Aminomethyl-nitropyrimidine 561.7 Nitro (electrophilic), Dibenzylamino (bulky) Not specified Kinase inhibitor synthesis

Research Findings and Implications

Substituent Effects on Reactivity: The cyano group in the primary compound increases electrophilicity, making it a candidate for nucleophilic substitutions or hydrolysis to carboxylic acids.

Safety and Handling: tert-Butyl-protected compounds (e.g., 2.2) are generally stable and low-risk, whereas amino-substituted analogs (e.g., 2.1) demand stringent precautions due to uncharacterized toxicity.

Applications in Drug Discovery :

  • Bulky substituents (e.g., 2.3) improve target selectivity in kinase inhibitors but may reduce synthetic yield due to steric hindrance.
  • Pyrrolidine derivatives (e.g., 2.2) offer advantages in chiral resolution but lack the six-membered ring flexibility of piperidines.

Biological Activity

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a synthetic compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group, a benzyl group, and a cyano group. Its molecular formula is C_{16}H_{22}N_{2}O_{2}, and it serves as a versatile building block in the synthesis of more complex molecules.

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. For instance, it has been identified as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in regulating cell growth, survival, and metabolism. The inhibition of PKB can lead to the modulation of several downstream signaling pathways that are often dysregulated in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For example, it has shown potency against various human tumor xenografts, with effective concentrations leading to reduced cell viability and proliferation .

Table 1: In Vitro Efficacy Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMIA PaCa-2 (pancreatic cancer)0.033PKB inhibition
Other analogsVariousVariesVaries

Selectivity and Toxicity

The selectivity index (SI) for this compound has been assessed in comparison to other compounds. A high SI indicates that the compound effectively inhibits cancer cell growth while exhibiting low toxicity to normal cells. Selectivity studies have shown that this compound selectively targets PKB over other kinases, which is crucial for minimizing side effects during therapeutic applications .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Pancreatic Cancer : In studies involving MIA PaCa-2 cells, this compound demonstrated significant inhibition of cell proliferation at low concentrations, suggesting its potential as a treatment for pancreatic cancer .
  • Ebola Virus Inhibition : Although primarily studied for its anticancer properties, related compounds have shown efficacy in inhibiting Ebola virus entry into cells, indicating potential antiviral applications .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its suitability as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics; however, further research is needed to fully elucidate its metabolic pathways and elimination routes .

Q & A

Q. What in vitro assays evaluate metabolic stability for drug development?

  • Liver microsome assays (human/rat) measure degradation rates (t½) via LC-MS. CYP450 inhibition assays identify metabolic liabilities. Correlate results with computed ADME parameters (e.g., logP, topological polar surface area) to optimize bioavailability .

Q. How to design a structure-activity relationship (SAR) study for the benzyl substituent?

  • Synthesize analogs with substituents varying in electronic (e.g., -NO₂, -OCH₃) or steric (ortho/meta/para) properties. Test biological activity (e.g., IC50 in target assays) and correlate with Hammett constants or steric parameters (Es) using multivariate regression .

Q. What challenges arise in crystallizing this compound, and how can SHELX aid refinement?

  • Low melting points and hygroscopicity complicate crystallization. Use slow vapor diffusion (pentane/dichloromethane) or co-crystallization agents. SHELX refines diffraction data via dual-space algorithms, resolving disorder in the tert-butyl or benzyl groups .

Methodological Notes

  • Safety : Always reference SDS for hazard mitigation, even if toxicity data are incomplete .
  • Data Validation : Cross-reference spectroscopic and computational results to address ambiguities .
  • Synthesis : Optimize steric and electronic factors to improve yields .

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